molecular formula C16H19N3O2S B2613753 4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1797756-67-2

4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2613753
CAS No.: 1797756-67-2
M. Wt: 317.41
InChI Key: IWKMCFODFRELDV-UHFFFAOYSA-N
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Description

“4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide” is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group, a thiophene ring, and a pyridine ring. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the carboxamide group: This can be achieved by reacting the piperidine derivative with an appropriate isocyanate or by amidation reactions.

    Attachment of the thiophene ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the pyridine ring: The pyridine ring can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or batch processing, depending on the specific requirements.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene or pyridine rings.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents such as halides, organometallics, or nucleophiles could be employed.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Medicine

In medicine, the compound could be explored for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it might find applications in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes, receptors, or other proteins, modulating their activity. This could involve binding to active sites, altering protein conformation, or affecting signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-methylpyridin-2-yl)oxy)-N-(phenyl)piperidine-1-carboxamide
  • 4-((6-methylpyridin-2-yl)oxy)-N-(furan-2-yl)piperidine-1-carboxamide

Uniqueness

The uniqueness of “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide” might lie in its specific substitution pattern, which could confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(6-methylpyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-4-2-5-14(17-12)21-13-7-9-19(10-8-13)16(20)18-15-6-3-11-22-15/h2-6,11,13H,7-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKMCFODFRELDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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